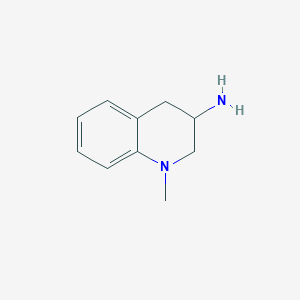![molecular formula C14H14O3 B13232705 2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid](/img/structure/B13232705.png)
2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group and a phenyl group, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acetic Acid Moiety Addition: The acetic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring or the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products: The major products formed from these reactions include various substituted furans, phenyl derivatives, and carboxylic acid derivatives.
Scientific Research Applications
2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
2-Furylacetic Acid: Similar structure but lacks the methyl and phenyl substitutions.
3-Methyl-2-furylacetic Acid: Similar structure but lacks the phenyl substitution.
5-Phenyl-2-furylacetic Acid: Similar structure but lacks the methyl substitution.
Uniqueness: 2-[3-Methyl-5-(3-methylphenyl)furan-2-yl]acetic acid is unique due to the presence of both methyl and phenyl groups on the furan ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[3-methyl-5-(3-methylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C14H14O3/c1-9-4-3-5-11(6-9)13-7-10(2)12(17-13)8-14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
YBCOFKJPPJVGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(O2)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


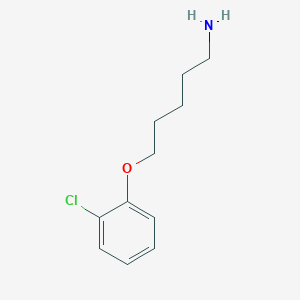
![7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13232633.png)
![4-[(3-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13232635.png)
![2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13232642.png)
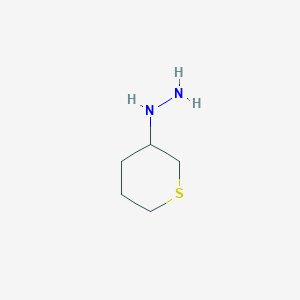
![2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232664.png)
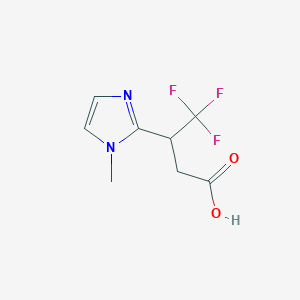
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13232693.png)
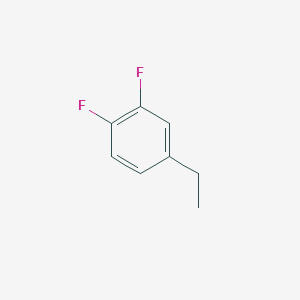
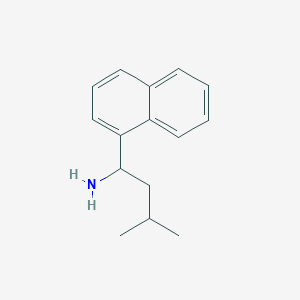
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
